Product packaging for 1,8-Dioxaspiro[5.5]undecan-4-ol(Cat. No.:)

1,8-Dioxaspiro[5.5]undecan-4-ol

Cat. No.: B13670961
M. Wt: 172.22 g/mol
InChI Key: RKYBWLQYJNTVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dioxaspiro[5.5]undecan-4-ol is a high-purity chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This spiroacetal derivative is provided for research and development purposes only. Compounds within the 1,8-dioxaspiro[5.5]undecane structural family are of significant interest in organic chemistry and pheromone research . For instance, related spiroacetals have been identified as principal components in the aggregation pheromone of Pityogenes chalcographus and as pheromone components in the common wasp, Paravespula vulgaris . The synthesis of such spiroacetals often involves specialized methodologies, such as organoselenium-mediated cyclisation reactions, highlighting their value as intermediates in complex synthetic pathways . This product is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B13670961 1,8-Dioxaspiro[5.5]undecan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1,8-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C9H16O3/c10-8-2-5-12-9(6-8)3-1-4-11-7-9/h8,10H,1-7H2

InChI Key

RKYBWLQYJNTVPM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)O)COC1

Origin of Product

United States

Ii. Synthetic Methodologies for 1,8 Dioxaspiro 5.5 Undecan 4 Ol and Analogues

Strategies for the Construction of Spiroketal Ring Systems

The formation of the spiroketal core is the pivotal step in the synthesis of these molecules. Chemists have devised a range of elegant strategies to construct this bicyclic system with high levels of stereocontrol. These methods often involve the cyclization of a linear precursor containing the requisite hydroxyl and carbonyl or equivalent functionalities.

Acid-Catalyzed Spiroketalization of Dihydroxy Ketones

One of the most fundamental and widely employed methods for the synthesis of spiroketals is the acid-catalyzed cyclization of a dihydroxy ketone precursor. nih.govcdnsciencepub.com This thermodynamically controlled process typically involves treating the open-chain dihydroxy ketone with an acid catalyst, leading to a double intramolecular hemiacetal formation to yield the spiroketal. The stereochemical outcome of this reaction is often governed by the anomeric effect, which favors the conformation where the lone pairs on the ring oxygens are anti-periplanar to the adjacent C-O bonds.

Precursor TypeCatalystSolventTemperatureProductYield (%)Reference
Dihydroxy Ketonep-TsOHCH2Cl2Room Temp.SpiroketalGood cdnsciencepub.com
TRIS-HCl & 1,1-Dimethoxycyclohexanep-TsOHDMFRoom Temp.3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane74 nih.gov

Metal-Catalyzed Cyclization Approaches

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the construction of complex molecular architectures, including spiroketals. researchgate.netrsc.orgrsc.org These methods often offer milder reaction conditions and can provide access to kinetically controlled products that may not be obtainable through traditional acid-catalyzed methods. Gold and palladium catalysts, in particular, have been shown to be effective in promoting the cyclization of appropriate precursors to form spiroketal systems.

For instance, palladium(II)-catalyzed multicomponent cascade reactions have been developed for the synthesis of functionalized spiroacetals. researchgate.net While a specific example for 1,8-Dioxaspiro[5.5]undecan-4-ol is not detailed, these methods typically involve the reaction of an alkynol with an aldehyde or orthoester in the presence of a palladium catalyst. Similarly, gold catalysts are known to activate alkyne functionalities towards nucleophilic attack by hydroxyl groups, facilitating spiroketal formation.

CatalystPrecursor TypeKey FeaturesReference
Palladium(II) ComplexPentynol derivatives, salicylaldehydes, and aminesOne-pot, three-component cascade reaction. researchgate.net
Gold CatalystsAlkynediolsMild reaction conditions, activation of alkynes.General knowledge

Prins Cyclization in Spiroketal Synthesis

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, provides a versatile route to tetrahydropyran (B127337) rings, which are the building blocks of spiroketals. nih.govnih.govnih.govorganic-chemistry.orgbeilstein-journals.orgntu.edu.sgbeilstein-journals.org A Prins cascade cyclization can be employed to construct the spiro[5.5]undecane framework in a single step from acyclic precursors. This strategy involves the coupling of a homoallylic alcohol with an aldehyde, which, under acidic conditions, generates an oxocarbenium ion that is subsequently trapped by another nucleophile within the same molecule to form the second ring of the spiroketal.

A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the feasibility of this approach for constructing related spirocyclic systems. rsc.org The reaction of N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide with various aldehydes in the presence of a Lewis acid led to the formation of the spiromorpholinotetrahydropyran derivatives in good yields.

Lewis AcidSubstrateProductYield (%)DiastereoselectivityReference
BF3·OEt2N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide and Aldehydes1,9-Dioxa-4-azaspiro[5.5]undecane derivatives65-85Good rsc.org

Intramolecular Iodoetherification for Spiroketal Formation

Intramolecular iodoetherification is a powerful method for the stereoselective synthesis of cyclic ethers. nih.govrsc.org This reaction can be adapted for the formation of spiroketals by using an appropriate dihydroxyalkene or a related precursor. The process involves the activation of a double bond by an iodine source (e.g., iodine monochloride or N-iodosuccinimide) and subsequent intramolecular attack by a hydroxyl group to form an iodinated cyclic ether. A second cyclization event, often promoted by a silver salt, then leads to the formation of the spiroketal. nih.gov

This strategy has been successfully applied to the synthesis of both 5,5- and 5,6-spiroketals from dihydroxyalkene precursors. nih.gov The initial iodocyclization provides an iodoether, which upon treatment with a silver salt like silver triflate, undergoes a dehydroiodination followed by spiroketalization. This method offers a convergent approach to complex spiroketals. A rapid approach to chiral spiroketals has also been developed based on the intramolecular iodoetherification of ene or diene ketals. organic-chemistry.orgrsc.org

ReagentsSubstrateKey IntermediateProductOverall Yield (%)Reference
1. IDCP; 2. AgOTf, collidineDihydroxyalkeneHydroxy-iodoether5,6-Spiroketal50-70 (over 2 steps) nih.gov
I2, K2CO3Ene or Diene KetalChiral Oxonium Ion5,5- and 5,6-SpiroketalsNot specified organic-chemistry.orgrsc.org

Hetero Diels-Alder Reactions in Spiroketal Synthesis

The hetero-Diels-Alder (HDA) reaction is a [4+2] cycloaddition reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This reaction is a highly efficient method for the construction of six-membered heterocyclic rings and has been applied to the synthesis of spiroketals. nih.govnih.govrsc.orgfigshare.comamanote.com In the context of spiroketal synthesis, an HDA reaction can be used to form one of the tetrahydropyran rings, with the spirocyclic center being established during the cycloaddition.

An improved synthesis of the AB spiroketal subunit of the spongistatins utilized a hetero-Diels-Alder reaction of an acyl ketene (B1206846) with butyl vinyl ether to form a pyrone precursor, which then underwent acid-catalyzed cyclization to the spiroketal. nih.govnih.gov This approach highlights the power of the HDA reaction in constructing complex pyrone intermediates that are poised for spiroketalization. The stereoselectivity of the HDA reaction can often be controlled by the choice of catalyst and reaction conditions. nih.govnih.gov

DieneDienophileKey TransformationApplicationReference
Acyl keteneButyl vinyl etherFormation of a pyrone precursorSynthesis of the spongistatin AB spiroketal nih.govnih.gov

Oxy-Michael Addition Strategies

The oxy-Michael addition, or intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, provides another powerful strategy for the synthesis of the tetrahydropyran rings found in spiroketals. nih.govresearchgate.net Tandem reactions involving an oxy-Michael addition can lead to the formation of the spiroketal framework in a highly stereocontrolled manner.

A notable example is the dynamic kinetic spiroketalization/enantioselective oxa-Michael addition cascade of an aromatic ketone tethered to an alkoxyboronate and an enone moiety. nih.gov This organocatalyzed reaction provides access to benzannulated spiroketals with high diastereoselectivities and enantioselectivities. Another application is the synthesis of (4S,6S)-4-hydroxy-1,7-dioxaspiro[5.5]undecane, a component of the olive fruit fly pheromone, which was achieved using a novel asymmetric oxy-Michael addition as the key step. researchgate.net

Reaction TypeCatalyst/PromoterKey FeaturesApplicationReference
Dynamic Kinetic Spiroketalization/Oxa-Michael Addition CascadeCinchona alkaloid based amino-thiourea/squaramide organocatalystsEnantio- and diastereoselective formation of benzannulated spiroketals.Synthesis of isobenzofuran-based benzannulated spiroketals nih.gov
Asymmetric Oxy-Michael AdditionNot specifiedEnantioselective synthesis of a pheromone component.Synthesis of (4S,6S)-4-hydroxy-1,7-dioxaspiro[5.5]undecane researchgate.net

Stereoselective and Enantioselective Syntheses of this compound Precursors

The controlled synthesis of specific stereoisomers of this compound precursors is crucial, as different spatial arrangements of atoms can lead to vastly different biological activities. Stereoselective and enantioselective methods aim to produce a single desired stereoisomer out of many possibilities.

Chiral Auxiliaries and Catalysts in Spiroketal Synthesis

A primary strategy for achieving stereoselectivity is the use of chiral auxiliaries and catalysts. A chiral auxiliary is a molecule that is temporarily attached to a starting material to guide a chemical reaction towards the formation of a specific stereoisomer. wikipedia.orgnumberanalytics.com After the reaction, the auxiliary is removed, leaving the desired product with the correct stereochemistry. wikipedia.orgsigmaaldrich.com This approach has been widely applied in the synthesis of complex molecules, including natural products. numberanalytics.comresearchgate.net

Chiral catalysts, on the other hand, are chiral molecules that accelerate a chemical reaction without being consumed in the process. They create a chiral environment that favors the formation of one enantiomer over the other. youtube.com The development of novel chiral ligands for transition metal catalysts has been a significant area of research. For instance, a new spiroketal-based C2-symmetric chiral scaffold termed SPIROL has been developed and successfully used in various stereoselective transformations. umich.edunih.govumich.edu These ligands have shown excellent selectivity in reactions catalyzed by metals such as iridium, palladium, and rhodium. umich.edunih.gov

The table below summarizes some reactions where chiral catalysts based on spirocyclic scaffolds have been effectively used.

Catalyst SystemReaction TypeEnantiomeric Excess (ee)
Ir-SPIROLHydroarylationup to 95%
Pd-SPIROLAllylic Alkylationup to 97%
Pd-SPIROLHeck Reactionup to 95%
Rh-SPIROLHydrogenationup to 93%

Data sourced from various studies on SPIROL-based ligands. umich.edunih.gov

Flexible Alkyne-Based Approaches for Spiroketal Construction

Alkynes, which are hydrocarbons containing a carbon-carbon triple bond, serve as versatile building blocks in the synthesis of spiroketals. nih.gov Alkyne-based strategies offer a flexible and powerful means to construct the spiroketal framework. nih.gov One common method is the cycloisomerization of alkyne diols, where a linear molecule containing both an alkyne and two alcohol groups is converted into a spiroketal. beilstein-journals.orgnih.gov Gold catalysts have proven to be particularly effective in promoting these reactions. beilstein-journals.orgnih.gov

A key advantage of using alkynes is the ability to introduce various functional groups into the molecule by modifying the alkyne, which can then be carried through the synthesis to the final spiroketal product. nih.gov This flexibility allows for the synthesis of a wide range of spiroketal analogues. For example, researchers have developed an approach where the two ring components of the spiroacetal are constructed individually from enantiomerically pure homopropargylic alcohols and then combined and cyclized to form the final product. nih.gov This method was successfully used to synthesize several 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes. nih.gov

The following table highlights some spiroketals synthesized using this flexible alkyne-based approach.

CompoundStructure
(2S,6R,8S)-2-methyl-8-n-pentyl-1,7-dioxaspiro[5.5]undecane1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-pentyl-, (2S,6R,8S)-
(2S,6R,8S)-2-methyl-8-n-propyl-1,7-dioxaspiro[5.5]undecane1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-
(2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane1,7-Dioxaspiro[5.5]undecane, 2,8-dimethyl-, (2S,6R,8S)-

Source: A flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes. nih.gov

Convergent and Linear Synthesis Pathways to the this compound Scaffold

The flexible alkyne-based approach described earlier is an excellent example of a convergent synthesis of spiroketals. nih.gov In this method, the two cyclic portions of the spiroketal are synthesized independently and then coupled together. This strategy allows for greater flexibility in creating diverse spiroketal structures.

The choice between a linear and a convergent approach depends on the specific target molecule and the available starting materials and reactions. For a molecule like this compound, a convergent strategy that allows for the independent synthesis and subsequent coupling of the two ring systems would likely be a more efficient and versatile approach.

Iii. Stereochemical Aspects and Chiral Synthesis of 1,8 Dioxaspiro 5.5 Undecan 4 Ol

Chiral Centers and Enantiomeric Forms of Spiroketals

The spiroketal 1,8-dioxaspiro[5.5]undecan-4-ol possesses a spirocyclic core that can itself be a source of chirality. The central spirocarbon, the C5 atom where the two rings meet, can be a stereocenter. Additionally, the C4 carbon bearing the hydroxyl group is a chiral center. The presence of these stereocenters leads to the possibility of multiple stereoisomers, including enantiomers and diastereomers.

In the broader class of spiroketals, chirality can arise from several sources:

The Spirocenter: In appropriately substituted spiroketals, the spiroatom itself is a chiral center. For a molecule like this compound, the arrangement of the two rings around the C5 spiroatom can lead to enantiomeric forms.

Helical Chirality: The twisted nature of the spiroketal framework can also result in helical chirality, where the molecule as a whole is chiral due to its non-planar, screw-shaped arrangement.

The combination of these chiral elements results in a specific three-dimensional structure for each stereoisomer. The enantiomeric forms of a spiroketal are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

Absolute Stereochemistry Determination in Dioxaspiro[5.5]undecane Derivatives

Determining the absolute stereochemistry of dioxaspiro[5.5]undecane derivatives is crucial for understanding their biological activity and for the total synthesis of natural products. While specific methods applied to this compound are not detailed in available research, several powerful techniques are routinely used for related compounds.

For instance, the absolute stereochemistry of 1,7-dioxaspiro[5.5]undecan-3- and -4-ols, found in certain fruit fly species, has been determined through a combination of enantioselective synthesis and chiral gas chromatography. rsc.org This approach involves synthesizing stereochemically defined standards and comparing their chromatographic behavior to the natural compounds.

Common methods for determining absolute stereochemistry include:

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of all stereocenters. However, it requires a suitable single crystal of the compound or a derivative.

NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and determine their relative configurations. The Mosher's ester analysis is a classic example of this approach.

Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of chiral molecules with circularly polarized light. By comparing the experimental spectra with those predicted by computational methods (e.g., time-dependent density functional theory), the absolute configuration can be assigned.

Chemical Correlation: The absolute stereochemistry of a new compound can be established by chemically converting it to or from a compound of known absolute configuration, without affecting the stereocenters .

Table 1: Methods for Determining Absolute Stereochemistry

Method Description Requirements
X-ray Crystallography Provides a definitive 3D structure of the molecule. A single, high-quality crystal.
NMR Spectroscopy Uses chiral auxiliaries to create diastereomers with distinct NMR spectra. Soluble compound, availability of chiral derivatizing agents.
Chiroptical Methods Measures the interaction with circularly polarized light (CD, ORD). Chiral compound, often requires comparison with computational data.
Chemical Correlation Relates the compound to another with a known absolute configuration. A suitable chemical transformation that does not affect the stereocenter.

Control of Stereoselectivity in Spiroketalization Reactions

The formation of the spiroketal ring system, known as spiroketalization, is a key step in the synthesis of this compound and its analogs. Controlling the stereochemical outcome of this reaction is of paramount importance. The stereoselectivity of spiroketalization is influenced by several factors, including thermodynamic and kinetic control, and the presence of stereoelectronic effects like the anomeric effect. cdnsciencepub.com

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane (B81311) ring to prefer an axial orientation over the sterically less hindered equatorial orientation. wikipedia.org In the context of spiroketals, the anomeric effect stabilizes conformations where the non-bonding electrons of one ring oxygen are anti-periplanar to the C-O bond of the other ring. This often leads to a preference for a specific diastereomer under thermodynamic control.

Studies on 1,7-dioxaspiro[5.5]undecanes have shown that the anomeric effect is a dominant factor in determining the conformational preferences of these molecules. cdnsciencepub.come-tarjome.com The most stable conformer is typically the one that maximizes the anomeric interactions.

Strategies to control stereoselectivity in spiroketalization include:

Thermodynamic Control: Allowing the reaction to reach equilibrium often favors the most stable diastereomer, which is typically governed by the anomeric effect and the minimization of steric interactions.

Kinetic Control: Under kinetic conditions, the product distribution is determined by the relative rates of formation of the different stereoisomers. This can sometimes be exploited to form less stable isomers.

Substrate Control: The existing stereocenters in the precursor molecule can direct the stereochemical outcome of the spiroketalization.

Reagent Control: The use of specific catalysts or reagents can influence the transition state of the cyclization and favor the formation of a particular stereoisomer.

Diastereoselective and Enantioselective Approaches to Substituted Spiroketals

The synthesis of specific stereoisomers of substituted spiroketals like this compound requires either diastereoselective or enantioselective methods.

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible diastereomers. This is often achieved by taking advantage of the inherent stereochemical biases of the spiroketalization reaction, such as the anomeric effect, or by using chiral auxiliaries that direct the formation of a specific diastereomer.

Enantioselective synthesis focuses on producing a single enantiomer. This can be accomplished through several strategies:

Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material (the "chiral pool") and carrying it through a sequence of stereocontrolled reactions.

Chiral Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other from a prochiral substrate. This is a highly efficient and atom-economical approach.

Chiral Resolution: Separating a racemic mixture of enantiomers. This can be done by various methods, including the formation of diastereomeric salts with a chiral resolving agent, or by chiral chromatography.

For example, diastereoselective and enantioselective routes to 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols have been developed, showcasing the application of these principles to achieve high levels of stereocontrol in this class of molecules. acs.org

Iv. Conformational Analysis and Stereoelectronic Effects in 1,8 Dioxaspiro 5.5 Undecan 4 Ol Systems

Conformational Preferences of Dioxaspiro[5.5]undecane Ring Systems

The 1,8-dioxaspiro[5.5]undecane framework consists of two cyclohexane-like rings fused at a central spirocyclic carbon. Each ring typically adopts a stable chair conformation to minimize torsional and angle strain. For the parent 1,7-dioxaspiro[5.5]undecane, three primary conformations can be considered. cdnsciencepub.com

Conformation 5a: Both six-membered rings are in a chair conformation, and this arrangement allows for the stabilization from two anomeric effects.

Conformation 5b: This conformation is predicted to be of higher energy and should exhibit eleven distinct signals in ¹³C NMR due to its lack of symmetry. cdnsciencepub.com

Conformation 5c: This arrangement lacks any stabilizing anomeric effects, rendering it significantly less stable than conformation 5a.

Experimental data, including ¹³C NMR which shows only five peaks, and X-ray analysis confirm that the molecule exists exclusively in the symmetrical and highly stable conformation 5a . cdnsciencepub.com This preference is a direct consequence of maximizing stereoelectronic stabilization. The presence of the hydroxyl group at the C4 position in 1,8-dioxaspiro[5.5]undecan-4-ol introduces a substituent on one of the rings, but the fundamental preference for a double-chair conformation of the core spiro-system remains. The orientation of this hydroxyl group (axial vs. equatorial) will be dictated by a balance of steric factors and hydrogen bonding capabilities.

Conformer of 1,7-Dioxaspiro[5.5]undecaneKey FeaturesPredicted Stability
5a Double-chair conformation; Possesses two stabilizing anomeric effects.High (Most Stable)
5b Asymmetrical conformation.Low
5c Double-chair conformation; Lacks anomeric effects.Very Low

Influence of Anomeric and Exo-Anomeric Effects on Spiroketal Stability

The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation over an equatorial one. This effect is not due to steric preference but rather to a stabilizing hyperconjugative interaction. It involves the delocalization of a lone pair of electrons from one oxygen atom into the antibonding orbital (σ) of the adjacent C-O bond. cdnsciencepub.come-tarjome.com For this overlap to be effective, the lone pair orbital and the σ orbital must be anti-periplanar. e-tarjome.com

Studies on various spiroketal systems have consistently shown that isomers and conformers that maximize the number of anomeric effects are thermodynamically favored. cdnsciencepub.comcdnsciencepub.com The energy contribution of a single anomeric effect is estimated to be in the range of 1.2 to 1.8 kcal/mol. cdnsciencepub.com In the most stable conformation of 1,7-dioxaspiro[5.5]undecane (5a ), the geometry is perfectly arranged to benefit from two anomeric effects, making it significantly more stable than other potential conformers. cdnsciencepub.come-tarjome.com This principle dictates that in the this compound system, the rings will adopt a conformation that preserves this double anomeric stabilization.

EffectDescriptionStabilizing Energy (Approx.)
Anomeric Effect Overlap of an oxygen lone pair with an adjacent anti-periplanar C-O σ* orbital.1.2 - 1.8 kcal/mol
Exo-Anomeric Effect A related effect influencing the orientation of exocyclic alkoxy groups at the anomeric center.Similar magnitude to the anomeric effect.

Steric Interactions and Their Role in Spiroketal Conformations

While stereoelectronic effects are dominant, steric interactions also play a crucial role in refining the conformational preferences of spiroketals. cdnsciencepub.com These interactions arise from non-bonded atoms coming into close proximity, leading to repulsion and an increase in the molecule's energy. The most significant of these are 1,3-diaxial interactions and gauche butane (B89635) interactions. cdnsciencepub.compressbooks.publibretexts.org

1,3-Diaxial Interactions: In a chair conformation, an axial substituent experiences steric strain with the other two axial atoms (usually hydrogens) on the same side of the ring. libretexts.orglibretexts.org

Gauche Butane Interactions: These occur when two substituents on adjacent carbons have a dihedral angle of approximately 60°, similar to the gauche conformer of butane, which introduces a steric strain of about 0.9 kcal/mol. cdnsciencepub.com

In substituted dioxaspiro[5.5]undecane systems, the most stable conformation will be the one that minimizes these destabilizing steric interactions while maximizing the stabilizing anomeric effects. cdnsciencepub.com For instance, in analyzing different isomers of a substituted spiroketal, a detailed accounting of all gauche interactions and other steric repulsions is necessary to predict the most stable structure. cdnsciencepub.com In the case of this compound, the hydroxyl group at C4 will preferentially occupy an equatorial position to avoid the destabilizing 1,3-diaxial interactions with axial hydrogens on the same ring.

Below is a sample analysis of the relative stabilities of conformers for a generic substituted spiroketal, illustrating the interplay of these effects.

ConformerAnomeric EffectsGauche InteractionsOther Steric StrainRelative Energy (kcal/mol)
A 2000 (Reference)
B 121,3-diaxial+2.4
C 110+2.9
D 031,3-diaxial+3.7

This table is a generalized representation based on principles discussed in the literature. cdnsciencepub.com

Hydrogen Bonding Networks and Conformational Landscapes in Solvated Systems

In the condensed phase, particularly in protic solvents like water, the conformational landscape of a molecule can be significantly altered by intermolecular interactions, primarily hydrogen bonding. For the parent spiroketal, studies on its hydrated clusters show that water molecules form hydrogen bonds with the ether oxygens of the spiroketal ring. rsc.org The primary interaction is an O(water)-H···O(spiroketal) hydrogen bond. As more water molecules are added, they can form cyclic clusters that interact with the spiroketal. rsc.org

The presence of the hydroxyl group in this compound introduces a powerful new element for directing conformation through hydrogen bonding. The -OH group can act as both a hydrogen bond donor and an acceptor. This allows for:

Intramolecular Hydrogen Bonding: The hydroxyl group could potentially form a hydrogen bond with one of the spiroketal oxygen atoms. This would create a new cyclic constraint that could favor a specific conformation, potentially even one with the hydroxyl group in an otherwise less-favored axial position.

Intermolecular Hydrogen Bonding: In a solvated system, the hydroxyl group will be a primary site for hydrogen bonding with solvent molecules. This strong interaction with the solvent can further stabilize conformations where the hydroxyl group is exposed and accessible, typically an equatorial orientation.

The interplay between these intramolecular and intermolecular hydrogen bonding networks and the intrinsic stereoelectronic and steric preferences of the spiroketal ring system creates a complex and dynamic conformational equilibrium in solution. rsc.org

V. Reactivity and Derivatization Strategies for 1,8 Dioxaspiro 5.5 Undecan 4 Ol

Reactions Involving the Spiroketal Core

Acid-catalyzed hydrolysis of the spiroketal would lead to the formation of a dihydroxy ketone. This equilibrium-driven process is the reverse of spiroketalization. The stability of the spiroketal is influenced by stereoelectronic effects, such as the anomeric effect, which involves the delocalization of an oxygen lone pair into an adjacent anti-periplanar σ* orbital of a C-O bond. In mskcc.orgmskcc.org-spiroketal systems like 1,8-dioxaspiro[5.5]undecane, the conformational arrangement of the rings plays a significant role in their stability.

While the spiroketal core is generally robust, forcing conditions can lead to its transformation. For instance, treatment with strong Lewis acids or reagents like trifluoroacetyl trifluoromethanesulfonate (B1224126) (TFAT) has been shown to induce the ring opening of steroidal spiroketals, yielding ω-trifluoroacetyl vinyl ethers. acs.org Such reactions, however, often require vigorous conditions that might not be compatible with the hydroxyl group at C-4 without prior protection.

Functional Group Transformations of the Hydroxyl Group at C-4

The secondary alcohol at the C-4 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's properties.

The secondary hydroxyl group of 1,8-dioxaspiro[5.5]undecan-4-ol can be readily oxidized to the corresponding ketone, 1,8-dioxaspiro[5.5]undecan-4-one. A variety of standard oxidizing agents can be employed for this transformation, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

Reagent ClassSpecific ExamplesProduct
Chromium-basedPyridinium chlorochromate (PCC), Pyridinium dichromate (PDC)1,8-Dioxaspiro[5.5]undecan-4-one
DMSO-basedSwern oxidation (oxalyl chloride, DMSO, triethylamine)1,8-Dioxaspiro[5.5]undecan-4-one
Hypervalent iodineDess-Martin periodinane (DMP)1,8-Dioxaspiro[5.5]undecan-4-one

Conversely, the reduction of the corresponding ketone, 1,8-dioxaspiro[5.5]undecan-4-one, would yield this compound. The stereochemical outcome of this reduction would depend on the reagent and reaction conditions, potentially leading to diastereomeric alcohol products.

ReagentExpected Outcome
Sodium borohydride (B1222165) (NaBH₄)Reduction to the corresponding alcohol
Lithium aluminum hydride (LiAlH₄)Reduction to the corresponding alcohol

The hydroxyl group at C-4 can undergo esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions (Williamson ether synthesis) or through other methods like alcohol addition to alkenes.

Reaction TypeReagentsProduct Type
EsterificationCarboxylic acid (acid catalyst), Acyl chloride (base), Anhydride (base)Ester
EtherificationAlkyl halide (base, e.g., NaH),Ether

In the context of this compound, regioselective functionalization primarily refers to reactions that selectively target the hydroxyl group at C-4 without affecting the spiroketal core. The choice of reagents and reaction conditions is critical to achieve this selectivity. For instance, using mild reaction conditions for oxidation, esterification, or etherification will typically preserve the spiroketal structure. The development of bidentate phosphoramidite (B1245037) ligands based on a spiroketal backbone for rhodium-catalyzed hydroformylation highlights the potential for regioselective transformations in the presence of a spiroketal framework. nih.gov

Introduction of Additional Functionality onto the Spiroketal Framework

Introducing new functional groups directly onto the carbon backbone of the spiroketal framework is a more challenging endeavor. Such transformations would likely require multi-step synthetic sequences. One possible approach could involve the synthesis of a precursor with the desired functionality before the spiroketalization step. For example, starting with a substituted dihydroxyketone and then forming the spiroketal would install functionality at a specific position. Research into the synthesis of complex spiroketals has shown that functional groups can be incorporated and carried through multi-step sequences.

Rearrangement Reactions of Spiroketal Systems

While spiroketals are generally stable, rearrangement reactions can occur under specific conditions, often promoted by acid. These rearrangements can involve changes in the ring structure or the migration of substituents. The pinacol (B44631) rearrangement, an acid-catalyzed transformation of a 1,2-diol into a ketone, provides a conceptual basis for potential rearrangements in related systems. youtube.comlibretexts.org For a spiroketal, acid-catalyzed ring-opening to a hydroxyketone intermediate could potentially be followed by rearrangements, especially if the resulting carbocations are stabilized. However, specific examples of rearrangement reactions for this compound are not documented in the literature.

Vi. Advanced Spectroscopic Characterization of 1,8 Dioxaspiro 5.5 Undecan 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,8-Dioxaspiro[5.5]undecan-4-ol, enabling the elucidation of its complex stereochemistry.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the proton (¹H) and carbon (¹³C) signals in the NMR spectra of this compound and its derivatives. bas.bg Techniques such as ¹H-¹H Correlated Spectroscopy (COSY) reveal correlations between vicinal protons, helping to trace the proton-proton coupling networks within the two six-membered rings. bas.bg

Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC), are used to identify which protons are directly attached to which carbon atoms. bas.bg Furthermore, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net These HMBC correlations are particularly crucial for identifying the quaternary spiro-carbon and for establishing the connectivity across the ether linkages and the substitution pattern on each ring. The collective data from these correlated spectra allow for a complete and reliable assignment of all ¹H and ¹³C chemical shifts, which is a prerequisite for detailed stereochemical and conformational analysis. bas.bg

Table 1: Representative 2D NMR Correlation Techniques for Structural Assignment

NMR Experiment Type of Correlation Information Gained
¹H-¹H COSY Homonuclear (Proton-Proton) Identifies protons that are spin-coupled, typically on adjacent carbons.
HSQC/HMQC Heteronuclear (¹H-¹³C, one bond) Correlates protons with the carbons to which they are directly attached.
HMBC Heteronuclear (¹H-¹³C, multiple bonds) Shows correlations between protons and carbons separated by two or three bonds.

NMR spectroscopy is also a powerful tool for investigating the conformational dynamics of the 1,8-Dioxaspiro[5.5]undecane skeleton. The spirocyclic system can exist in different chair-like conformations, and the orientation of the hydroxyl group at the C4 position (axial or equatorial) can be determined.

The analysis of proton-proton coupling constants (³JHH) obtained from high-resolution ¹H NMR spectra helps in determining the dihedral angles between adjacent protons, which in turn defines the ring conformation. The Nuclear Overhauser Effect (NOE), observed in 2D NOESY or ROESY spectra, provides information about the spatial proximity of protons. For instance, strong NOE correlations between protons on the same face of a ring can confirm a specific chair conformation. Variable temperature NMR studies can also be employed to study the energetics of conformational changes, such as ring flipping in related spiroketal systems. nih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of stereocenters. springernature.comnih.gov For a chiral molecule like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure sample or a derivative containing a heavy atom allows for the determination of its absolute structure. nih.gov

The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. The resulting diffraction pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. wordpress.com A key aspect of determining the absolute configuration is the phenomenon of anomalous (or resonant) scattering, which becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. ed.ac.uk This effect allows for the differentiation between a molecule and its non-superimposable mirror image. ed.ac.uk The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute configuration. nih.gov

Vibrational Spectroscopy (IR, Raman, VCD) in Structural and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD), offers valuable insights into the structural and conformational features of this compound.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.satriprinceton.org IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. ksu.edu.sa Raman spectroscopy, on the other hand, is a light-scattering technique that detects vibrations causing a change in the molecule's polarizability. ksu.edu.sa For this compound, characteristic IR bands would include a broad O-H stretching vibration for the hydroxyl group and strong C-O stretching bands associated with the spiroketal moiety. Raman spectroscopy is particularly sensitive to the C-C bonds of the carbocyclic rings. ksu.edu.sa

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl VCD spectra are highly sensitive to the molecule's three-dimensional structure and conformation in solution. ru.nlnih.gov By comparing the experimental VCD spectrum with theoretical spectra calculated for different stereoisomers and conformers (using methods like Density Functional Theory), the absolute configuration and predominant solution-phase conformation can be determined. nih.govresearchgate.netrsc.org

Table 2: Comparison of Vibrational Spectroscopy Techniques

Technique Principle Key Information for this compound
Infrared (IR) Absorption of IR radiation due to changing dipole moment. ksu.edu.sa Presence of functional groups (O-H, C-O).
Raman Inelastic scattering of light due to changing polarizability. ksu.edu.sa Information on the carbon skeleton.
VCD Differential absorption of circularly polarized IR light. nih.gov Absolute configuration and solution conformation. nih.govrsc.org

Mass Spectrometry for Molecular Structure Confirmation (beyond basic identification)

While basic mass spectrometry is used to determine the molecular weight of this compound, advanced techniques provide detailed structural information through the analysis of fragmentation patterns. In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized (e.g., by electron impact), causing it to break apart into characteristic fragment ions.

The fragmentation pathways of spiroketals are often complex but can provide confirmatory evidence for the structure. For instance, the cleavage of the rings initiated by the oxygen atoms can lead to specific fragment ions. The analysis of these fragmentation patterns, often aided by comparison with the spectra of known related compounds or by high-resolution mass spectrometry to determine the elemental composition of fragments, helps to confirm the presence of the spiroketal core and the positions of substituents, distinguishing it from other structural isomers. ajgreenchem.com

Rotational and Microwave Spectroscopy for Gas-Phase Conformational Analysis

Rotational and microwave spectroscopy are powerful techniques for the precise determination of molecular geometry and conformational analysis in the gas phase. fiveable.melibretexts.org These methods measure the absorption of microwave radiation, which induces transitions between quantized rotational energy levels of a molecule. libretexts.org A molecule must possess a permanent dipole moment to be observable by microwave spectroscopy. tanta.edu.eg

The rotational spectrum consists of a series of lines whose frequencies are determined by the molecule's principal moments of inertia. fiveable.megoalparacollege.ac.in By analyzing these frequencies, highly accurate rotational constants can be derived, which in turn provide precise information on bond lengths and bond angles. tanta.edu.eg For a flexible molecule like this compound, different conformers will have distinct moments of inertia and therefore unique rotational spectra. This allows for the identification of different conformers present in the gas phase and, through analysis of spectral line intensities, their relative abundances and the energy differences between them can be determined. taylorandfrancis.com The interplay between these experimental results and high-level quantum chemical calculations is often crucial for a complete understanding of the conformational landscape. taylorandfrancis.com

Vii. Computational and Theoretical Investigations of 1,8 Dioxaspiro 5.5 Undecan 4 Ol

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting the geometric and energetic properties of molecules. For 1,8-Dioxaspiro[5.5]undecan-4-ol, DFT calculations would be employed to determine the optimized three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

A hypothetical data table for the optimized geometry of the most stable conformer of this compound, as would be generated by DFT calculations, is presented below.

ParameterValue
Bond Lengths (Å)
C-O (anomeric)Data not available
C-C (ring)Data not available
C-O (hydroxyl)Data not available
O-HData not available
Bond Angles (degrees)
O-C-O (spirocenter)Data not available
C-O-C (ether)Data not available
C-C-OHData not available
Dihedral Angles (degrees)
Ring ConformationData not available

Ab Initio Molecular Orbital Calculations for Electronic Structure and Reactivity

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide deep insights into the electronic properties of molecules. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) could be used to study this compound.

These calculations would yield information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. While specific data for this compound is unavailable, studies on similar heterocyclic systems have successfully used these methods to predict sites of reactivity.

Conformational Energy Landscapes and Isomer Equilibria

The spiroketal core of this compound, combined with the flexible six-membered rings and the hydroxyl substituent, gives rise to a complex conformational landscape. Computational methods are essential for exploring this landscape to identify low-energy conformers and the transition states that connect them.

By systematically rotating the rotatable bonds and performing geometry optimizations, a potential energy surface can be mapped out. This allows for the determination of the relative energies of different chair and boat conformations of the rings, as well as the different orientations of the hydroxyl group (axial vs. equatorial). The relative populations of these conformers at a given temperature can then be calculated using Boltzmann statistics. Research on analogous systems, such as substituted 1,7-dioxaspiro[5.5]undecanes, has shown that the anomeric effect plays a significant role in stabilizing certain conformations. cdnsciencepub.com

A representative table of the relative energies of hypothetical conformers of this compound is shown below.

ConformerRelative Energy (kcal/mol)
Equatorial-AxialData not available
Axial-AxialData not available
Equatorial-EquatorialData not available

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation, which are key to understanding stereoelectronic effects like the anomeric effect. The anomeric effect in spiroketals refers to the preference for an axial orientation of an electronegative substituent on the carbon atom adjacent to the oxygen atom in the ring.

In this compound, NBO analysis would be used to quantify the stabilizing interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-O and C-C bonds. This would involve calculating the second-order perturbation energies (E(2)) for these interactions. Higher E(2) values indicate stronger stabilizing interactions. Such analysis on related spiroketals has been instrumental in explaining their conformational preferences.

A hypothetical NBO analysis data table for key donor-acceptor interactions in a stable conformer of this compound would look like this:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O1σ(C-O)Data not available
LP(1) O8σ(C-O)Data not available
LP(1) O(hydroxyl)σ*(C-H)Data not available

Molecular Dynamics Simulations of Spiroketal Systems

While static quantum chemical calculations provide information on stable structures and their relative energies, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent.

MD simulations solve Newton's equations of motion for the atoms in the system over time, providing a trajectory that reveals how the molecule moves and changes conformation. This would be particularly useful for understanding the conformational flexibility of the six-membered rings, the dynamics of the hydroxyl group, and the interactions with surrounding solvent molecules. Although no specific MD simulations on this compound have been reported, MD studies on other functionalized organic molecules have successfully elucidated their behavior in solution.

Ix. Future Directions and Research Opportunities in 1,8 Dioxaspiro 5.5 Undecan 4 Ol Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule is paramount to its function. For 1,8-Dioxaspiro[5.5]undecan-4-ol, which possesses multiple stereocenters, the development of stereoselective synthetic methods is a critical research avenue. While direct stereoselective syntheses for this specific compound are not extensively documented, inspiration can be drawn from methodologies applied to analogous spiroketal systems.

Future research should focus on adapting and refining existing strategies to achieve high levels of stereocontrol in the synthesis of this compound. Promising approaches include:

Substrate-Controlled Syntheses: Designing linear precursors with strategically placed chiral centers that guide the stereochemical outcome of the spiroketalization step.

Chiral Auxiliary-Mediated Syntheses: Employing removable chiral auxiliaries to induce asymmetry during the formation of the spiroketal core.

Asymmetric Catalysis: Utilizing chiral catalysts, such as transition metal complexes or organocatalysts, to facilitate enantioselective or diastereoselective spiroketalization reactions. Biocatalytic methods, for instance using enzymes like D-aminoacylase for double Michael additions in related systems, could offer a green and efficient alternative. researchgate.net

Kinetic vs. Thermodynamic Control: Investigating reaction conditions that favor either the kinetically or thermodynamically most stable stereoisomer, providing access to a wider range of molecular geometries.

A comparative analysis of potential synthetic routes is presented in Table 1.

Methodology Potential Advantages Key Research Challenges Relevant Precedents
Substrate-ControlHigh predictability, potential for accessing specific diastereomers.Requires multi-step synthesis of the chiral precursor.Synthesis of natural product spiroketals.
Chiral AuxiliariesWell-established for many transformations, high enantioselectivities possible.Additional steps for attachment and removal of the auxiliary.Evans' oxazolidinones in asymmetric synthesis.
Asymmetric CatalysisAtom-economical, potential for high catalytic turnover.Catalyst design and optimization for the specific substrate.Transition metal-catalyzed cyclizations.
BiocatalysisHigh stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for substrate specificity.D-aminoacylase-catalyzed synthesis of spiro[5.5]undecane derivatives. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Methodologies for this compound.

Exploration of Unusual Reactivity Patterns

The unique structural and electronic properties of the spiroketal linkage in this compound may give rise to novel and unusual reactivity. Future investigations should aim to uncover these reactivity patterns, which could lead to new synthetic transformations and applications.

Areas ripe for exploration include:

Ring-Opening and Rearrangement Reactions: Studying the stability of the spiroketal moiety under a variety of conditions (e.g., acidic, basic, thermal) to explore potential ring-opening or rearrangement pathways.

Reactions of the Hydroxyl Group: Investigating how the spiroketal framework influences the reactivity of the C4-hydroxyl group, for example, in oxidation, esterification, or etherification reactions.

Neighboring Group Participation: Elucidating the potential for the oxygen atoms of the spiroketal to participate in reactions at nearby positions, potentially leading to unexpected stereochemical outcomes or reaction rates.

Systematic studies of the reactivity of this compound with a range of reagents would be highly informative.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful lens through which to understand the intricate relationship between the structure of this compound and its physical and chemical properties. Advanced computational modeling can provide insights that are difficult to obtain through experimental means alone.

Key research opportunities in this area include:

Conformational Analysis: Performing detailed computational studies to identify the most stable conformations of the different stereoisomers of this compound. This is crucial for understanding its interactions with biological targets or other molecules.

Prediction of Spectroscopic Properties: Using quantum chemical calculations to predict NMR, IR, and other spectroscopic data for the various stereoisomers. This can aid in their experimental characterization.

Modeling Reaction Mechanisms: Simulating potential reaction pathways to understand the stereochemical outcomes of synthetic routes and to predict new types of reactivity.

Structure-Activity Relationship (SAR) Studies: Once biological activity is identified, computational models can be used to correlate specific structural features with biological function, guiding the design of more potent analogs.

Elucidation of Broader Biological Roles at the Molecular Level

While the specific biological functions of this compound are yet to be determined, the prevalence of the spiroketal motif in biologically active natural products suggests that it may possess interesting pharmacological properties. For example, related diazaspiro[5.5]undecanes have been investigated for a range of therapeutic applications, including the treatment of obesity and pain. nih.gov

A systematic investigation into the biological roles of this compound is a significant research opportunity. This would involve:

Broad-Spectrum Biological Screening: Testing the various stereoisomers of the compound against a wide range of biological targets, such as enzymes, receptors, and ion channels, as well as in cell-based assays for activities like anticancer, antimicrobial, or anti-inflammatory effects.

Target Identification and Validation: In cases where biological activity is observed, identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic approaches.

Mechanism of Action Studies: Once a target is identified, elucidating the precise mechanism by which this compound exerts its biological effect at the molecular level.

Application in Advanced Materials and Supramolecular Chemistry Research

The rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of advanced materials and complex supramolecular assemblies.

Future research in this domain could explore:

Polymer Chemistry: Incorporating the this compound unit into polymer backbones or as pendant groups to create materials with novel thermal, mechanical, or optical properties. The hydroxyl group provides a convenient handle for polymerization.

Liquid Crystals: Investigating whether derivatives of this compound can exhibit liquid crystalline behavior, potentially leading to new types of display technologies or sensors.

Supramolecular Chemistry: Utilizing the spiroketal as a scaffold for the design of host molecules in host-guest chemistry, or as a component in self-assembling systems. The defined stereochemistry of the molecule could be exploited to achieve highly ordered structures.

The potential applications in this area are vast and represent a fertile ground for interdisciplinary research.

Q & A

Q. What are the standard synthetic methodologies for 1,8-Dioxaspiro[5.5]undecan-4-ol, and how are intermediates characterized?

Synthesis typically involves spiroketalization reactions, where epoxides or diols are cyclized under acidic or basic conditions. For example, NaH in THF with methyl iodide has been used to functionalize spirocyclic ethers, as seen in analogous compounds . Intermediates are characterized via NMR (¹H/¹³C) and GC-MS to confirm regioselectivity and purity. Key parameters include solvent choice (e.g., dichloromethane for inert conditions) and temperature control (e.g., reflux for 12 hours to drive reactions to completion) .

Q. How is this compound structurally characterized using spectroscopic techniques?

  • NMR : ¹H NMR identifies proton environments (e.g., hydroxyl protons at δ 1.5–2.5 ppm, spirocyclic ether protons at δ 3.0–4.5 ppm). ¹³C NMR confirms carbonyl (C=O) and ether (C-O) carbons .
  • GC-MS : Molecular ion peaks (e.g., m/z 156 for related dioxaspiro compounds) and fragmentation patterns validate molecular weight and functional groups .
  • IR : Stretching frequencies for OH (~3200 cm⁻¹) and ether linkages (~1100 cm⁻¹) are critical .

Q. What stability considerations are critical for handling and storing this compound?

The compound is hygroscopic and prone to oxidation. Storage under inert gas (N₂/Ar) at 0–6°C in amber vials is recommended. Stability tests under varying pH and temperature (e.g., 25–40°C) should precede long-term storage .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in spiroketalization, while dichloromethane minimizes side reactions .
  • Catalysis : Lewis acids (e.g., BF₃·Et₂O) can accelerate cyclization. Kinetic studies (e.g., monitoring via TLC/GC-MS every 2 hours) help identify optimal reaction times .
  • Workup : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity (>95%) .

Q. How do researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected peaks in ¹H NMR) are addressed by:

  • Multi-technique validation : Cross-referencing GC-MS, HR-MS, and 2D NMR (COSY, HSQC) to assign ambiguous signals .
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants for comparison with experimental data .

Q. What experimental strategies are used to study structure-activity relationships (SAR) in derivatives?

  • Functionalization : Introducing substituents (e.g., fluorophenyl, furanyl) at the 3- or 4-position via nucleophilic substitution or cross-coupling .
  • Biological assays : Testing modified derivatives against cancer cell lines (e.g., MTT assays) or bacterial strains (MIC determination) to correlate substituents with activity .

Q. What methodologies are employed to evaluate the biological activity of this compound and its analogs?

  • In vitro cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7) using flow cytometry or fluorescence-based viability assays .
  • Enzyme inhibition : Screening against kinases or proteases via fluorogenic substrates (e.g., Förster Resonance Energy Transfer assays) .
  • Metabolic stability : Microsomal incubation (e.g., liver microsomes) with LC-MS/MS to quantify degradation half-life .

Q. What novel applications are emerging for this compound in drug discovery?

  • Prodrug design : The spirocyclic core serves as a metabolically stable scaffold for masking polar groups (e.g., -OH, -NH₂) .
  • Targeted delivery : Conjugation with antibodies or peptides via click chemistry (e.g., azide-alkyne cycloaddition) for site-specific action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.